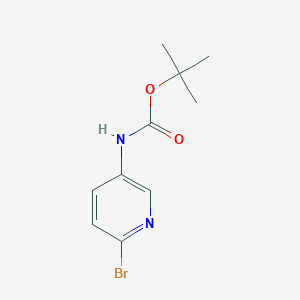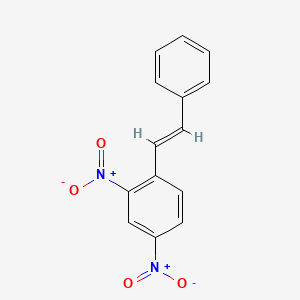
2,4-Dinitrostilbene
描述
2,4-Dinitrostilbene is an organic compound belonging to the stilbene family, characterized by the presence of two nitro groups attached to the stilbene backbone. Stilbenes are a group of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and material science .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dinitrostilbene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde, followed by a reduction step using stannous chloride (SnCl2) to yield this compound . Another method involves the oxidative dehydrogenation of nitro derivatives of bibenzyl using a mixture of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and metal salts under atmospheric oxygen .
Industrial Production Methods: In industrial settings, the production of this compound often involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid, followed by oxidation with sodium hypochlorite to yield the desired compound .
化学反应分析
Types of Reactions: 2,4-Dinitrostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro stilbenes.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: TEMPO and metal salts under atmospheric oxygen.
Reduction: Stannous chloride (SnCl2).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Nitro stilbenes.
Reduction: Amino stilbenes.
Substitution: Substituted stilbenes with different functional groups
科学研究应用
2,4-Dinitrostilbene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dinitrostilbene involves its interaction with molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to interact with tubulin, leading to the disruption of the microtubular cytoskeleton, which is essential for cell division . Additionally, its antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis .
相似化合物的比较
Resveratrol: A naturally occurring stilbene with antioxidant and anticancer properties.
Pterostilbene: Known for its antitumor and antidiabetic activities.
Combretastatin A-4: Exhibits potent anticancer activity by targeting tubulin.
Uniqueness: 2,4-Dinitrostilbene is unique due to its specific nitro substitutions, which confer distinct chemical reactivity and biological activities compared to other stilbenes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research and industry .
属性
IUPAC Name |
2,4-dinitro-1-(2-phenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-15(18)13-9-8-12(14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUVJTKXOKHAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-13-7 | |
| Record name | 2,4-Dinitro-1-(2-phenylethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 2,4-dinitrostilbene?
A1: this compound is an organic compound with the molecular formula C14H10N2O4. Structurally, it features a stilbene backbone (trans-1,2-diphenylethylene) with two nitro groups (-NO2) attached to the 2 and 4 positions of one of the phenyl rings.
Q2: Can you describe the spectroscopic data commonly used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques:
- UV-Vis Spectroscopy: Exhibits characteristic absorption bands due to the conjugated π-system, influenced by the nitro substituents. []
- NMR Spectroscopy: Provides information on the number and types of protons and carbons in the molecule, aiding in structure elucidation. [, ]
Q3: How does the presence of the two nitro groups influence the reactivity of this compound?
A3: The nitro groups are strongly electron-withdrawing, making the double bond in the stilbene moiety electron-deficient. This enhances the reactivity of this compound towards nucleophilic addition reactions. [, , ]
Q4: What types of nucleophiles have been shown to react with this compound?
A4: Research has demonstrated the addition of various nucleophiles to this compound, including:
- Fluoride ions: Leading to the formation of a sigma complex and subsequent isomerization to trans-2,4-dinitrostilbene. []
- Alkoxide ions: The reaction with alkoxides in different solvents has been used to establish a Lewis acidity scale (HR-) based on the ability of the solvent to facilitate alkoxide addition. []
- Amines: Nucleophilic addition of amines like piperidine, morpholine, and n-butylamine to this compound and its derivatives has been studied extensively. [, , ]
Q5: Have any studies explored the photochemical properties of this compound?
A5: Yes, the photochemistry of this compound has been investigated. Studies have shown that it undergoes trans-cis photoisomerization and can generate singlet oxygen upon irradiation. [, ]
Q6: How does the structure of this compound relate to its activity in photochemical reactions?
A6: The presence of the nitro groups and the extended conjugation in this compound contribute to its photochemical behavior. The nitro groups can act as electron acceptors, influencing the excited state properties and facilitating processes like intersystem crossing and singlet oxygen generation. []
Q7: Are there any known applications of this compound in material science?
A7: Derivatives of this compound, particularly those incorporating polymerizable groups, have been investigated for their potential applications in nonlinear optics. The strong electron-withdrawing nature of the nitro groups and the extended conjugation contribute to the nonlinear optical properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



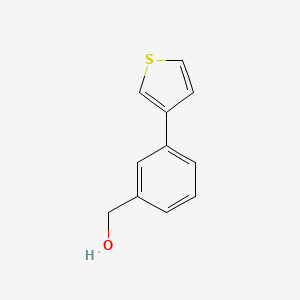
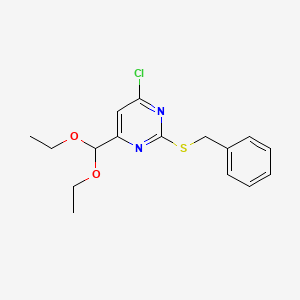

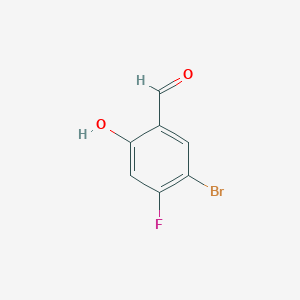
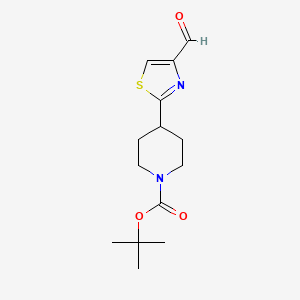
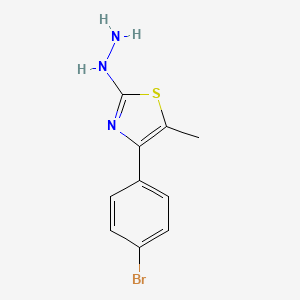

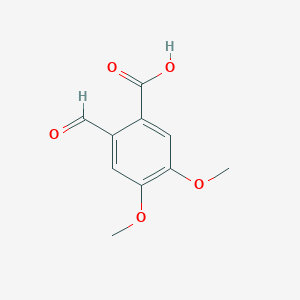

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)
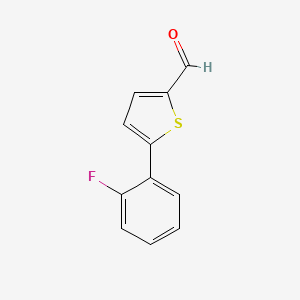
![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)
